

Preclinical Pharmacology of ABBV-467: A Technical Guide

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Compound of Interest

Compound Name: ABBV-467

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of **ABBV-467**, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).^{[1][2]} The information presented here is compiled from publicly available data and is intended to serve as a comprehensive resource for professionals in the field of oncology and drug development.

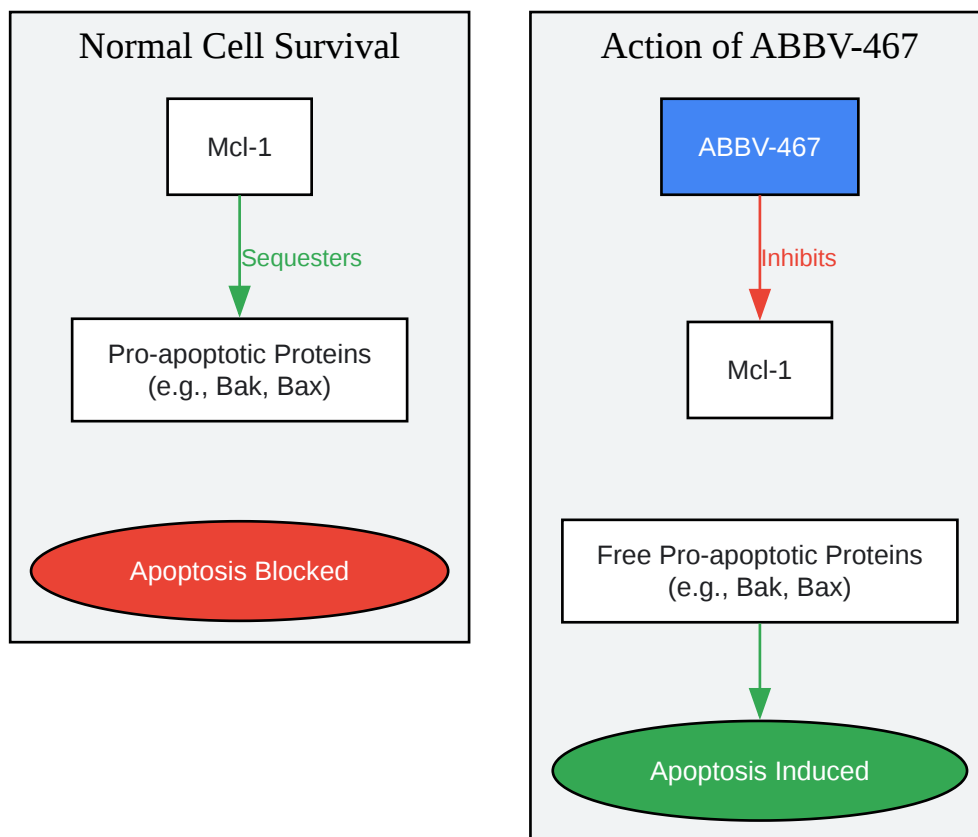
Introduction

ABBV-467 is a macrocyclic small molecule designed to specifically target and inhibit Mcl-1, a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins.^[3] Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor survival and resistance to therapy.^{[1][2]} By binding to Mcl-1, **ABBV-467** disrupts its interaction with pro-apoptotic proteins, thereby restoring the natural process of programmed cell death in malignant cells.^[2] Preclinical studies have demonstrated the potential of **ABBV-467** in treating hematological malignancies.^[1]

Mechanism of Action

ABBV-467 functions by selectively binding to the BH3-binding groove of the Mcl-1 protein. This high-affinity interaction prevents Mcl-1 from sequestering pro-apoptotic proteins such as Bak and Bax. The release of Bak and Bax leads to their activation and subsequent oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane

permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, ultimately culminating in apoptosis.



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Figure 1: Mechanism of Action of **ABBV-467**.

In Vitro Pharmacology

Binding Affinity and Selectivity

ABBV-467 demonstrates high-affinity binding to Mcl-1 and selectivity over other Bcl-2 family proteins. This was determined using a Förster Resonance Energy Transfer (FRET)-based competition assay.

Table 1: Binding Affinity (K_i) of **ABBV-467** for Bcl-2 Family Proteins

Protein	Binding Affinity (K _i , nM)
Mcl-1	<0.01[1]
Bcl-2	247-642[1]
Bcl-xL	247-642[1]
Bcl-w	247-642[1]

Cellular Activity

The cellular potency of **ABBV-467** was evaluated in various human cancer cell lines. The half-maximal effective concentration (EC₅₀) was determined using a cell viability assay (CellTiter-Glo).

Table 2: Cellular Activity (EC₅₀) of **ABBV-467** in Cancer Cell Lines

Cell Line	Cancer Type	EC ₅₀ (nM)
AMO-1	Multiple Myeloma	0.16[1]
H929	Multiple Myeloma	0.47[1]
MV4-11	Acute Myeloid Leukemia	3.91[1]
DLD-1	Colorectal Cancer	>10,000[1]

The lack of activity in the DLD-1 cell line is attributed to the cooperative role of Bcl-xL in tumor cell maintenance in this specific line.[1]

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay:

- Principle: A competitive binding assay to measure the affinity of **ABBV-467** to Mcl-1 and other Bcl-2 family proteins.
- Protocol Outline:

- Recombinant human Bcl-2 family proteins were used.
- A fluorescently labeled BH3 peptide probe that binds to the target protein was utilized.
- Increasing concentrations of **ABBV-467** were added to compete with the probe for binding to the target protein.
- The FRET signal was measured, which decreases as the probe is displaced by **ABBV-467**.
- Ki values were calculated from the competition curves.

Cell Viability Assay (CellTiter-Glo®):

- Principle: A luminescence-based assay to quantify ATP, an indicator of metabolically active cells.
- Protocol Outline:
 - Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
 - Cells were treated with a range of concentrations of **ABBV-467** for a specified period (e.g., 24 hours).[4]
 - CellTiter-Glo® reagent was added to the wells, and the plate was incubated to stabilize the luminescent signal.
 - Luminescence was measured using a plate reader.
 - EC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.[3]

In Vivo Pharmacology

The anti-tumor efficacy of **ABBV-467** was assessed in xenograft models of human hematological malignancies.

Monotherapy Efficacy

In a multiple myeloma xenograft model using AMO-1 cells, intravenous (i.v.) administration of **ABBV-467** as a monotherapy resulted in significant, dose-dependent tumor growth inhibition.

Table 3: Monotherapy Efficacy of **ABBV-467** in AMO-1 Xenograft Model

Dose (mg/kg, i.v.)	Dosing Schedule	Tumor Growth Inhibition (%)	Outcome
3.13	Single dose	46[1][3]	-
6.25	Single dose	-	-
12.5	Single dose	97[1][3]	Complete tumor regression at day 20[1]
25	-	-	Not well tolerated[1]

Combination Therapy Efficacy

In an acute myeloid leukemia (OCI-AML2) xenograft model resistant to **ABBV-467** monotherapy, the combination of **ABBV-467** with venetoclax or 5-azacitidine demonstrated significant anti-tumor activity.[1]

Table 4: Combination Therapy Efficacy of **ABBV-467** in OCI-AML2 Xenograft Model

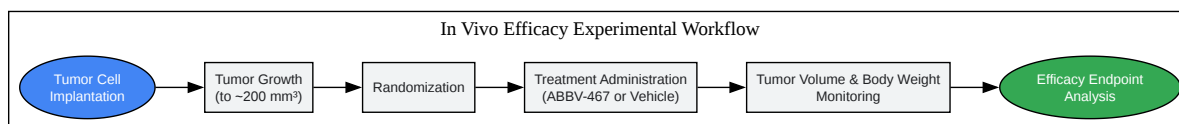
Treatment	Tumor Growth Inhibition (%)
ABBV-467 + Venetoclax	99[1]
ABBV-467 + 5-azacitidine	99[1]

Notably, tumors that did not respond to the combination of venetoclax and 5-azacitidine showed sensitivity to the combination of venetoclax and **ABBV-467**.[1]

Experimental Protocols

Xenograft Tumor Models:

- Principle: To evaluate the in vivo anti-tumor activity of **ABBV-467** in a living organism.
- Protocol Outline:
 - Animal Model: Female C.B-17 SCID-beige mice were used for AMO-1, OPM-2, NCI-H929, and OCI-AML2 xenografts.[3]
 - Tumor Implantation: Human cancer cells (e.g., AMO-1, OCI-AML2) were subcutaneously implanted into the flanks of the mice.
 - Tumor Growth: Tumors were allowed to grow to a predetermined size (e.g., ~200 mm³).[5]
 - Treatment: Mice were randomized into vehicle control and treatment groups. **ABBV-467** was administered intravenously according to the specified dosing schedule.
 - Efficacy Endpoints: Tumor volume was measured regularly using calipers. Body weight was monitored as an indicator of toxicity. Tumor growth inhibition and tumor growth delay were calculated.



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Figure 2: Generalized workflow for in vivo xenograft studies.

Safety and Toxicology

Preclinical safety pharmacology studies were conducted in dogs.[5] While detailed preclinical toxicology findings are not extensively published, a first-in-human clinical trial (NCT04178902) revealed a potential safety concern.[3][6] In this study of patients with relapsed/refractory multiple myeloma, treatment with **ABBV-467** was associated with increases in cardiac troponin levels in half of the patients, suggesting potential cardiotoxicity.[1][6][7] This is considered a potential on-target effect of Mcl-1 inhibition.[3][5][6]

Conclusion

ABBV-467 is a highly potent and selective Mcl-1 inhibitor with demonstrated preclinical efficacy in models of hematological malignancies, both as a monotherapy and in combination with other anti-cancer agents.[1][5][6][7] The in vitro and in vivo data support the mechanism of action, highlighting its ability to induce apoptosis in Mcl-1-dependent cancer cells.[6] While the preclinical efficacy is promising, the observation of elevated cardiac troponins in early clinical development suggests a potential for cardiotoxicity that may be a class-wide effect for Mcl-1 inhibitors.[3][5][6][7] This finding underscores the importance of careful cardiac monitoring in the clinical development of this class of therapeutic agents.

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